1-Naphthyl phosphate calcium salt trihydrate
Overview
Description
1-Naphthyl phosphate calcium salt trihydrate is an inorganic compound with the chemical formula [C10H7OP(O)(OH)O]2Ca·3H2O . It is a white crystalline powder that is stable at room temperature and has a melting point of approximately 192-193°C . This compound is soluble in water and some organic solvents but insoluble in non-polar solvents such as alcohols . It is primarily used as a chemical reagent and has applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
1-Naphthyl phosphate calcium salt trihydrate can be synthesized by reacting calcium phosphate with naphthol under appropriate conditions . The specific steps involve suspending calcium phosphate in a solution and reacting it with naphthol. After the reaction, the mixture is filtered and crystallized to obtain the final product . Industrial production methods follow similar procedures, ensuring the reaction conditions are optimized for large-scale production .
Chemical Reactions Analysis
1-Naphthyl phosphate calcium salt trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthoquinone derivatives, while substitution reactions can produce various naphthyl phosphate esters .
Scientific Research Applications
1-Naphthyl phosphate calcium salt trihydrate has a wide range of scientific research applications. In chemistry, it is used as a reagent for the preparation of naphthol derivatives and other organic compounds . In biology and medicine, it serves as a calcium phosphate supplement and is used in studies related to bone health and mineral supplementation . Additionally, it is employed as a water treatment agent, catalyst, and bactericide in industrial applications .
Mechanism of Action
The mechanism of action of calcium;naphthalen-1-yl hydrogen phosphate;trihydrate involves its interaction with molecular targets and pathways related to calcium and phosphate metabolism . The compound releases calcium and phosphate ions, which play crucial roles in various biological processes, including bone mineralization and cellular signaling . The naphthyl group may also participate in specific biochemical pathways, contributing to the compound’s overall effects .
Comparison with Similar Compounds
1-Naphthyl phosphate calcium salt trihydrate can be compared with other similar compounds, such as calcium bis(naphthalen-1-yl hydrogen phosphate) trihydrate . While both compounds share similar chemical structures and properties, calcium;naphthalen-1-yl hydrogen phosphate;trihydrate is unique due to its specific molecular arrangement and hydration state . Other similar compounds include calcium 1-naphthyl phosphate and calcium naphthalen-1-yl phosphate trihydrate .
Properties
IUPAC Name |
calcium;naphthalen-1-yl hydrogen phosphate;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H9O4P.Ca.3H2O/c2*11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;;;;/h2*1-7H,(H2,11,12,13);;3*1H2/q;;+2;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLPOEWLFYKMBM-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].C1=CC=C2C(=C1)C=CC=C2OP(=O)(O)[O-].O.O.O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22CaO11P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10583475 | |
Record name | Calcium naphthalen-1-yl hydrogen phosphate--water (1/2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-19-6 | |
Record name | Calcium naphthalen-1-yl hydrogen phosphate--water (1/2/3) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10583475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.